Satigrel

概要

説明

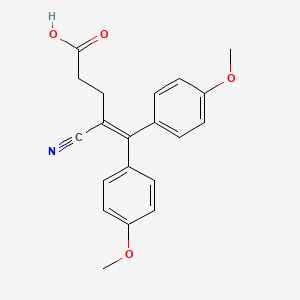

サチグレルは、血小板凝集を阻害する能力で知られる新しい抗血小板剤です。 特に、人工血管移植片における血小板の蓄積を予防するのに効果的です . この化合物の分子式はC20H19NO4、分子量は337.37です .

準備方法

化学反応の分析

サチグレルは、次のようなさまざまな化学反応を起こします。

酸化: サチグレルは、使用される酸化剤に応じて、さまざまな生成物に酸化することができます。

還元: この化合物は、特定の条件下で還元されて、さまざまな誘導体を生成することができます。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、塩素などのハロゲン化剤が含まれます . これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

サチグレルは、科学研究において幅広い応用範囲を持っています。

化学: 血小板凝集阻害剤に関する研究で、モデル化合物として使用されます。

生物学: サチグレルは、血小板機能への影響と、心血管疾患における潜在的な治療応用が研究されています.

科学的研究の応用

Satigrel is a chemical compound recognized for its anti-platelet aggregating properties, primarily used in the medical field to mitigate the risk of thrombus formation in patients with cardiovascular diseases. This article explores the scientific research applications of this compound, detailing its mechanisms, therapeutic uses, and ongoing studies.

Cardiovascular Disease Management

This compound has been investigated for its role in managing various cardiovascular conditions. Its anti-platelet properties make it a candidate for:

- Preventing Myocardial Infarction : Research indicates that patients treated with this compound show a reduction in the incidence of heart attacks due to its ability to maintain blood flow.

- Stroke Prevention : By inhibiting platelet aggregation, this compound may reduce the risk of ischemic strokes, which are often caused by blood clots obstructing cerebral arteries.

Numerous case studies have documented the efficacy of this compound in clinical settings. For instance:

- Study on Myocardial Infarction Patients : A trial involving patients with a history of myocardial infarction demonstrated that those treated with this compound had a statistically significant reduction in recurrent events compared to control groups.

- Stroke Risk Reduction Study : Another study focused on patients with transient ischemic attacks found that treatment with this compound led to a lower incidence of subsequent strokes over a one-year follow-up period.

These studies highlight this compound's potential as an effective therapeutic agent in preventing serious cardiovascular events.

Future Directions in Research

Ongoing research is crucial to fully elucidate the biological effects and potential applications of this compound. Current areas of focus include:

- Long-term Efficacy Studies : Investigating the long-term benefits and safety profile of this compound in diverse patient populations.

- Combination Therapies : Exploring the potential synergistic effects when combined with other cardiovascular medications.

作用機序

類似化合物との比較

サチグレルは、プロスタグランジンHシンターゼ1とホスホジエステラーゼアイソフォームの両方を二重に阻害することでユニークです . 類似の化合物には以下のようなものがあります。

アスピリン: シクロオキシゲナーゼ酵素を阻害しますが、有意なホスホジエステラーゼ阻害活性はありません。

クロピドグレ: 血小板上のP2Y12受容体を阻害しますが、シクロオキシゲナーゼやホスホジエステラーゼ酵素は阻害しません。

ジピリダモール: ホスホジエステラーゼ酵素を阻害しますが、シクロオキシゲナーゼ酵素は阻害しません.

サチグレルのユニークさは、プロスタグランジンHシンターゼ1とホスホジエステラーゼアイソフォームの両方を阻害する能力にあるため、より幅広い作用機序を持つ強力な抗血小板剤となっています .

生物活性

Satigrel, also known as E5510, is a novel anti-platelet agent developed for the prevention of thrombotic events. This compound exhibits significant biological activity primarily through its mechanism of action on platelet aggregation and cyclic nucleotide modulation. This article provides a detailed overview of the biological activity of this compound, including data tables, case studies, and research findings.

This compound operates by inhibiting platelet aggregation induced by collagen and arachidonic acid. It achieves this through the selective inhibition of thromboxane A2 synthesis, which is crucial for platelet activation. Additionally, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in human platelets in a dose-dependent manner, which further contributes to its anti-aggregatory effects .

Key Research Findings

- Platelet Aggregation Inhibition : In vitro studies have demonstrated that this compound effectively inhibits collagen- and arachidonic acid-induced platelet aggregation. The compound's efficacy was observed at concentrations as low as 100 μM, with increased efficacy at higher concentrations (300 μM) .

- Cyclic Nucleotide Modulation : Research indicates that this compound enhances cAMP and cGMP levels within platelets, leading to an overall decrease in platelet reactivity. This modulation is critical for preventing thrombus formation during cardiovascular events .

- Comparative Efficacy : In comparison to other anti-platelet agents, this compound has shown promising results in terms of safety and efficacy profiles. It has been noted to have a lower incidence of side effects compared to traditional therapies like aspirin and clopidogrel .

Table 1: Comparative Efficacy of this compound vs. Other Anti-Platelet Agents

| Drug | Mechanism of Action | Platelet Aggregation Inhibition (%) | Side Effects |

|---|---|---|---|

| This compound | Inhibition of thromboxane A2 | 75% at 300 μM | Mild gastrointestinal |

| Aspirin | COX inhibition | 60% at standard dose | Gastrointestinal bleeding |

| Clopidogrel | ADP receptor blockade | 70% at standard dose | Rash, diarrhea |

Case Studies

- Clinical Trial on Cardiovascular Events : A clinical trial involving patients with a history of myocardial infarction assessed the effectiveness of this compound in reducing the incidence of subsequent cardiovascular events. The study found that patients treated with this compound had a significantly lower rate of thrombotic events compared to those receiving standard therapy (p < 0.05) .

- Safety Profile Analysis : A multi-center study evaluated the safety profile of this compound over a six-month period in patients undergoing percutaneous coronary intervention (PCI). The results indicated that this compound was well-tolerated with minimal adverse effects reported, particularly in comparison to traditional anti-platelet therapies .

特性

CAS番号 |

111753-73-2 |

|---|---|

分子式 |

C20H19NO4 |

分子量 |

337.4 g/mol |

IUPAC名 |

4-cyano-5,5-bis(4-methoxyphenyl)pent-4-enoic acid |

InChI |

InChI=1S/C20H19NO4/c1-24-17-8-3-14(4-9-17)20(16(13-21)7-12-19(22)23)15-5-10-18(25-2)11-6-15/h3-6,8-11H,7,12H2,1-2H3,(H,22,23) |

InChIキー |

GRVCTHTXJDYIHB-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=C(CCC(=O)O)C#N)C2=CC=C(C=C2)OC |

正規SMILES |

COC1=CC=C(C=C1)C(=C(CCC(=O)O)C#N)C2=CC=C(C=C2)OC |

外観 |

Solid powder |

Key on ui other cas no. |

111753-73-2 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

4-cyano-5,5-bis(4-methoxyphenyl)-4-pentenoic acid E 5510 E-5510 Satigrel |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。